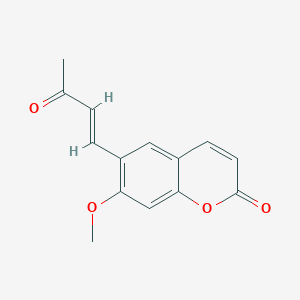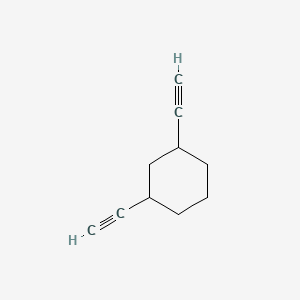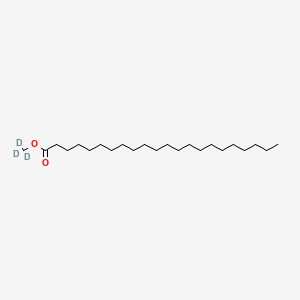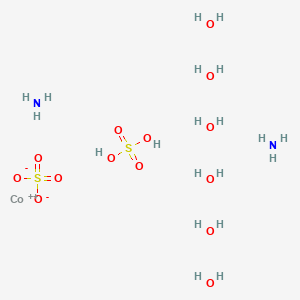
acetic acid;chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, giving it its sour taste and pungent smell. Chromium is a transition metal with the symbol Cr and atomic number 24. When combined, acetic acid and chromium form various compounds, such as chromium acetate, which have significant applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium acetate can be synthesized through the reaction of chromium oxide with acetic acid. The process involves adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle, heating the mixture to 70-80°C while stirring, and maintaining the reaction for six hours . The resulting product is then separated, dried, and screened to obtain chromium acetate.
Industrial Production Methods: This process has been further developed into the Cavita process, which uses an iridium catalyst . Chromium acetate can be produced on an industrial scale using similar methods, with specific catalysts and reaction conditions tailored to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, chromium (VI) can be reduced to chromium (III) by ascorbic acid . Chromium metal reacts with halogens to form corresponding trihalides, such as chromium (III) fluoride, chromium (III) chloride, and chromium (III) bromide .
Common Reagents and Conditions: Common reagents used in reactions involving chromium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. For instance, chromium (III) can be oxidized to chromate (CrO₄²⁻) by hydrogen peroxide under alkaline conditions .
Major Products Formed: The major products formed from reactions involving chromium compounds depend on the specific reagents and conditions used. For example, the reaction of chromium with fluorine at high temperatures and pressures produces chromium (VI) fluoride, while milder conditions yield chromium (V) fluoride .
Wissenschaftliche Forschungsanwendungen
Chromium acetate and other chromium compounds have diverse applications in scientific research. In chemistry, they are used as catalysts in various organic reactions, including oxidation and polymerization . In biology, chromium compounds are studied for their potential role in glucose metabolism and insulin sensitivity . In medicine, chromium supplements are investigated for their potential benefits in managing diabetes and metabolic syndrome . Industrially, chromium compounds are used in the production of pigments, coatings, and metal finishing .
Wirkmechanismus
The mechanism of action of chromium compounds involves their interaction with various molecular targets and pathways. For example, chromium (III) is known to enhance insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells . Additionally, chromium (III) can influence mitochondrial ATP synthase, affecting cellular energy production and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Chromium acetate can be compared with other chromium compounds, such as chromium chloride and chromium sulfate. While all these compounds contain chromium, their chemical properties and applications differ. Chromium acetate is particularly useful as a catalyst and in metal finishing, whereas chromium chloride is commonly used in electroplating and chromium sulfate in tanning leather . The unique properties of chromium acetate, such as its solubility and reactivity, make it distinct from other chromium compounds.
Similar Compounds
- Chromium chloride (CrCl₃)
- Chromium sulfate (Cr₂(SO₄)₃)
- Chromium fluoride (CrF₃)
- Chromium nitrate (Cr(NO₃)₃)
These compounds share some similarities with chromium acetate but have distinct properties and applications that make each unique in its own right .
Eigenschaften
Molekularformel |
C6H12CrO6 |
|---|---|
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
acetic acid;chromium |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
RNYGFMAGXOZVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)





